molecular formula C23H24N4O3S B2979557 N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide CAS No. 1251615-72-1

N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide

Cat. No. B2979557
CAS RN: 1251615-72-1
M. Wt: 436.53
InChI Key: DBOFXYYVCKTWIK-UHFFFAOYSA-N
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Description

N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

One significant application of related compounds involves the development of potent and efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. These compounds are designed to improve metabolic stability and have been investigated for their ability to undergo metabolic transformations less frequently, thereby enhancing their efficacy and stability (Stec et al., 2011).

Cytotoxic Activity Against Cancer Cell Lines

Another research focus is on the synthesis of sulfonamide derivatives for cytotoxic activities against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). These studies aim at identifying compounds with potential anticancer properties, contributing to the development of new cancer therapies (Ghorab et al., 2015).

Carbonic Anhydrase Inhibitory Activities

Research into polymethoxylated-pyrazoline benzene sulfonamides has shown these compounds to exhibit significant inhibitory effects on carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications related to enzyme inhibition (Kucukoglu et al., 2016).

Antibacterial Activity Against MRSA

N-substituted phenyl acetamide benzimidazole derivatives have been systematically analyzed for their potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), offering a path towards developing new antibacterial agents (Chaudhari et al., 2020).

Antimalarial and COVID-19 Drug Potential

Investigations into the reactivity and antimalarial activity of N-(phenylsulfonyl)acetamide derivatives have also explored their potential as COVID-19 drugs through computational calculations and molecular docking studies, indicating a broader spectrum of therapeutic applications (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-16-11-17(2)13-20(12-16)27(15-19-7-5-8-21(14-19)30-4)31(28,29)22-9-6-10-26-18(3)24-25-23(22)26/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOFXYYVCKTWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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